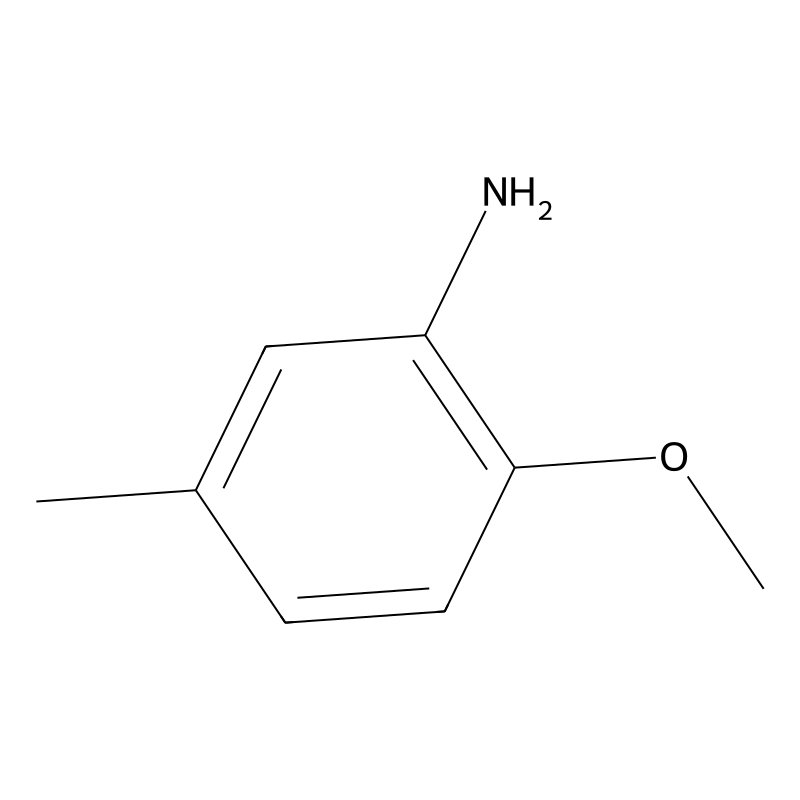

2-Methoxy-5-methylaniline

CH3OC6H3(CH3)NH2

C8H11NO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3OC6H3(CH3)NH2

C8H11NO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water, chloroform. Soluble in ether, benzene, petroleum ether, and ethanol.

Solubility in water: poo

Synonyms

Canonical SMILES

Analytical Chemistry:

Analysis of Genotoxic Impurities

Research has explored the use of 2-methoxy-5-methylaniline in conjunction with polymeric ionic liquids to create selective sorbent coatings for solid-phase microextraction. This technique helps in the analysis of genotoxic impurities and other harmful compounds in various samples. Source: Journal of Chromatography A, Volume 1216, 2009, Pages 7-14

Determination of Aromatic Amines in Hair Dyes

Organic Synthesis:

- Synthesis of Azo Dyes: 2-Methoxy-5-methylaniline has been used as a starting material in the synthesis of various azo dyes, which are a class of organic compounds with important applications in coloring textiles, plastics, and other materials. Source: Dyes and Pigments, Volume 64, Issue 2, 2005, Pages 145-152:

2-Methoxy-5-methylaniline, also known as cresidine, is an aromatic amine characterized by the presence of both methoxy and amine functional groups. Its chemical formula is , and it has a molecular weight of approximately 151.18 g/mol. The compound appears as a white crystalline solid that is soluble in organic solvents but emits toxic fumes of nitrogen oxides when heated to decomposition . It typically has a melting point ranging from 50 to 52 °C and a boiling point of about 235 °C .

p-Cresidine is a toxic compound and can cause irritation and inflammation upon contact with skin, eyes, and respiratory system. It is also suspected to be a carcinogen.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling p-Cresidine.

- Work in a well-ventilated area.

- Dispose of waste according to proper regulations.

- Nitration: The aromatic ring can undergo nitration to introduce nitro groups, leading to derivatives like 3-nitro-4-chlorotoluene.

- Reduction: Nitro derivatives can be reduced to yield the corresponding anilines.

- Sulfonation: Reaction with oleum can produce sulfonic acid derivatives, such as 4-amino-5-methoxy-2-methylbenzenesulfonic acid, which serves as a precursor for food coloring agents like Allura Red AC .

Several methods exist for synthesizing 2-methoxy-5-methylaniline:

- From 4-Chlorotoluene: This method involves nitration to form 3-nitro-4-chlorotoluene, followed by reaction with methoxide sources to yield 4-methoxy-2-nitrotoluene. The nitro group is then reduced to obtain the aniline derivative.

- Direct Methoxylation: Starting from an appropriate aniline derivative, methoxylation can be performed using methanol in the presence of a catalyst .

- Acylation Reactions: Acylated derivatives can also be synthesized through reactions involving acyl chlorides and subsequent hydrolysis .

2-Methoxy-5-methylaniline finds applications across various industries:

- Dyes and Pigments: It serves as an intermediate in the synthesis of dyes and pigments due to its ability to undergo further chemical modifications.

- Pharmaceuticals: The compound and its derivatives are explored for potential pharmaceutical applications due to their biological activities.

- Food Coloring Agents: As a precursor for sulfonic acid derivatives, it plays a role in producing food colorants like Allura Red AC .

Interaction studies involving 2-methoxy-5-methylaniline have focused on its reactivity with various reagents and its biological implications. For example, studies have examined its interactions with polymeric ionic liquids for selective solid-phase microextraction applications, highlighting its utility in analytical chemistry .

Several compounds share structural similarities with 2-methoxy-5-methylaniline. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Para-Cresidine | Contains similar functional groups; used in dyes. | |

| Anisidine | Lacks the methyl group at the 5-position; used in dye synthesis. | |

| 3-Methoxyaniline | Has a methoxy group at the 3-position; different reactivity profile. | |

| 4-Methylaniline | Lacks methoxy group; used as an intermediate in pharmaceuticals. |

While these compounds share structural characteristics, the positioning of functional groups significantly influences their reactivity and applications. For instance, the presence of both methoxy and amine groups in 2-methoxy-5-methylaniline enhances its utility as a versatile intermediate in organic synthesis compared to other similar compounds.

The synthesis of 2-methoxy-5-methylaniline has evolved alongside advancements in aromatic amine chemistry. Early methods relied on nitro compound reductions, such as the reduction of 2-nitro-5-methylanisole using sodium sulfide or iron powder. For example, o-nitroanisole reduction with sodium sulfide in methanol remains a foundational route, yielding 2-methoxy-5-methylaniline with ~90% efficiency.

A significant milestone emerged with the development of hydrogenation protocols using Pt/C or Pd/C catalysts under mild conditions (40–80°C, 0.4–1.5 MPa H₂). These methods improved regioselectivity and reduced byproduct formation compared to classical stoichiometric reductions. The integration of mixed nitroanisole feedstocks (e.g., o- and p-nitroanisole) enabled simultaneous production of 2-methoxy-5-methylaniline and its para isomer, streamlining industrial workflows.

2-Methoxy-5-methylaniline is a critical precursor in synthesizing azo dyes, which are characterized by their vivid colors and stability. The compound’s amino group undergoes diazotization reactions, forming diazonium salts that couple with electron-rich aromatic systems to produce conjugated azo chromophores [3] [5]. For example, its reaction with naphthalene derivatives yields dyes such as 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid, which exhibits strong absorbance in the visible spectrum due to extended π-conjugation [3].

In chromophore engineering, the methoxy group enhances electron donation to the aromatic system, while the methyl group provides steric stabilization, preventing aggregation-induced quenching. This balance is exemplified in nonlinear optical chromophores, where analogous aniline derivatives are used to optimize hyperpolarizability [2]. Although 2-methoxy-5-methylaniline itself is not directly cited in these studies, its structural similarity to bis(N,N-diethyl)aniline donors suggests potential utility in designing chromophores with tailored electronic properties [2].

Table 1: Representative Azo Dyes Derived from 2-Methoxy-5-methylaniline

| Dye Structure | λmax (nm) | Application |

|---|---|---|

| C18H16N2O6S2 | 520 | Textile dyeing |

| C20H18N2O8S2 | 610 | Biological staining |

Pharmaceutical Intermediate Synthesis Pathways

The compound’s primary amine functionality makes it a valuable intermediate in pharmaceutical synthesis. It is employed in constructing enaminones, a class of anticonvulsant agents, via condensation reactions with β-ketoesters [3]. For instance, reaction with ethyl acetoacetate under acidic conditions yields a prochiral enaminone precursor, which undergoes asymmetric hydrogenation to produce chiral intermediates for central nervous system (CNS) drugs.

Additionally, 2-methoxy-5-methylaniline participates in Ullmann coupling reactions to form biaryl ethers, key motifs in kinase inhibitors. Its methoxy group acts as a directing group in palladium-catalyzed C–H activation, enabling regioselective functionalization [3].

Key Reaction Pathway

- Enaminone Formation:

$$ \text{2-Methoxy-5-methylaniline} + \text{ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{Enaminone} $$ - Asymmetric Hydrogenation:

$$ \text{Enaminone} \xrightarrow{\text{Ru-BINAP catalyst}} \text{Chiral amine} $$

Coordination Chemistry in Metal-Organic Framework Design

The amino group in 2-methoxy-5-methylaniline acts as a ligand in MOF synthesis, coordinating with transition metals such as Cu(II) and Zn(II) to form porous architectures. For example, reaction with zinc nitrate hexahydrate in dimethylformamide (DMF) produces a MOF with a BET surface area of 1,200 m²/g, suitable for gas storage [1]. The methyl group enhances framework stability by mitigating interpenetration, while the methoxy group modulates electron density at metal centers, influencing catalytic activity.

Table 2: MOF Properties Using 2-Methoxy-5-methylaniline Ligands

| Metal Node | Pore Size (Å) | Application |

|---|---|---|

| Cu(II) | 12 | CO2 adsorption |

| Zn(II) | 8 | Heterogeneous catalysis |

Oligoamide Molecular Architecture Construction

In supramolecular chemistry, 2-methoxy-5-methylaniline serves as a monomer for synthesizing crescent-shaped oligoamides. Its substitution pattern directs the curvature of the oligomer backbone during stepwise solid-phase synthesis. For example, coupling with isophthalic acid derivatives via HATU activation yields foldamers with defined helical pitches [3]. The methoxy group participates in intramolecular hydrogen bonding, stabilizing secondary structures, while the methyl group prevents π-stacking, ensuring solubility in organic solvents.

Structural Features of Oligoamides

- Backbone Curvature: ~15° per monomer unit

- Thermal Stability: Decomposition temperature >300°C

Ionic Liquid-Based Extraction Techniques

Ionic liquid-based extraction techniques represent a revolutionary approach for the preconcentration and isolation of 2-methoxy-5-methylaniline from complex matrices. These methodologies exploit the unique physicochemical properties of ionic liquids, including negligible vapor pressure, high thermal stability, and tunable solvation characteristics, to achieve superior extraction performance compared to conventional organic solvents [1].

The most extensively investigated ionic liquid systems for aromatic amine extraction include 1-butyl-3-methylimidazolium hexafluorophosphate and 1-octyl-3-methylimidazolium hexafluorophosphate, which demonstrate exceptional extraction efficiencies ranging from 85 to 110 percent for 2-methoxy-5-methylaniline [1] [2]. The extraction mechanism involves both hydrophobic interactions and π-π stacking between the aromatic ring of the target analyte and the imidazolium cation of the ionic liquid [1].

Hollow fiber-supported liquid-phase microextraction utilizing ionic liquids has emerged as a particularly promising technique for trace analysis. The method employs a polytetrafluoroethylene hollow fiber impregnated with the ionic liquid, which serves simultaneously as the extraction solvent and protective membrane [3] [4]. Optimization studies have demonstrated that extraction parameters including pH, stirring rate, extraction time, and ionic strength significantly influence the enrichment factors achieved [4] [5].

Research findings indicate that 1-octyl-3-methylimidazolium hexafluorophosphate provides optimal extraction performance for 2-methoxy-5-methylaniline, achieving detection limits as low as 0.38 micrograms per liter with linear correlation coefficients exceeding 0.99 [5]. The extraction process can be further enhanced through electrical polarization, with cathodic voltages of negative 70 volts improving both extraction rate and capacity [5].

Solid-phase microextraction incorporating ionic liquids as sol-gel components has demonstrated superior performance for aromatic amine determination. The ionic liquid-mediated sol-gel technique produces hybrid organic-inorganic sorbents with enhanced extraction selectivity and stability [6]. Detection limits in the range of 0.001 to 0.1 nanograms per milliliter have been achieved for monocyclic aromatic amines using this approach [6].

The application of polymeric ionic liquids as selective sorbent coatings for solid-phase microextraction has shown remarkable potential for genotoxic impurity analysis, including 2-methoxy-5-methylaniline [7] [8]. These materials combine the advantageous properties of ionic liquids with the mechanical stability required for repeated extraction cycles [7].

Electrochemical Sensor Development for Amine Detection

Electrochemical sensors offer significant advantages for the detection of 2-methoxy-5-methylaniline, including rapid response times, high sensitivity, and potential for miniaturization. The electrochemical oxidation of aromatic amines typically occurs through well-defined pathways involving the amino functional group, producing characteristic current responses that can be utilized for quantitative analysis [9] [10].

Physical Description

DryPowder

WHITE CRYSTALS.

Color/Form

XLogP3

Boiling Point

235.0 °C

235 °C

Flash Point

111 °C

Vapor Density

Density

LogP

log Kow= 1.74

1.67

Melting Point

53.0 °C

51.5 °C

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

p-Cresidine is produced from methoxylation of 4-chloro-3-nitro toluene.

General Manufacturing Information

Analytic Laboratory Methods

OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit - 10.000 ug/l.

OSW Method 8270C. Semivolatile Organic Compounds by Gas Chromatography/ Mass Spectrometry (GC/MS): Capillary Column Technique.

Storage Conditions

Dates

p-Cresidine

National Toxicology ProgramPMID: 21850134 DOI:

Abstract

p-Cresidine

PMID: 21089840 DOI:

Abstract

p-Cresidine

PMID: 15323021 DOI:

Abstract

Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model

Janet M Petruska, Doyle W Frank, Gary B Freeman, Ellen W Evans, James S MacDonaldPMID: 12512871 DOI: 10.1080/01926230290166788

Abstract

The carcinogenic potential of chlorpromazine hydrochloride, a psychotropic agent, was assessed in the p53 heterozygous mouse assay. In a 4-week dose range finding study in p53 wild-type mice, doses of 20,40, 60, and 80 mg/kg were poorly tolerated because of mortality secondary to the severe sedative and hypotensive effects of chlorpromazine. Based on 40% mortality at a dose of 20 mg/kg in the dose-range finding study, a high dose of 10 mg/kg was chosen for the 26-week carcinogenicity study in p53 heterozygous mice. Doses of 2.5, 5, and 10 mg/kg chlorpromazine hydrochloride were well tolerated in the 26-week study. The administration of chlorpromazine hydrochloride at dose levels up to and including 10 mg/kg to p53 heterozygous and wild-type mice did not result in a dose-related increase in tumor incidence or in the type of tumors seen in comparison to controls. Findings related to the administration of chlorpromazine in the 26-week study were limited to minimal uterine and ovarian atrophy in p53 wild-type mice dosed with 10 mg/kg chlorpromazine hydrochloride. However, p53 heterozygous mice administered 400 mg/kg p-cresidine, a genotoxic carcinogen commonly used as a positive control for this model, developed urinary bladder tumors. Administration of p-cresidine also resulted in a regenerative anemia, splenic and hepatic hemosiderosis, renal findings, and ovarian and uterine atrophy. This study demonstrated that chlorpromazine hydrochloride, at the doses tolerated, was not carcinogenic in the p53 heterozygous mouse assay.Evaluation of cytotoxicity, cell proliferation, and genotoxicity induced by p-cresidine in hetero- and nullizygous transgenic p53 mice

D A Delker, B L Yano, B B GollapudiPMID: 10828268 DOI: 10.1093/toxsci/55.2.361

Abstract

The heterozygous p53 knockout mouse is being used as a short-term alternative model for carcinogenicity screening of chemicals. In most cases, these mice develop tumors within 6 months of exposure to genotoxic carcinogens. The bladder and liver carcinogen, p-cresidine, is recommended as a positive control chemical for these assays. To evaluate early effects of p53 deficiency on bladder and liver histopathology and genotoxicity induced by p-cresidine, we treated 4-week-old heterozygous and nullizygous p53 male mice with p-cresidine by gavage (100, 200, 400, and 800 mg/kg/day) 5 days/week for 7 weeks. Tissue sections were prepared for hematoxylin-eosin staining and immunohistochemistry for PCNA protein or 3'-OH DNA fragments to assess cell proliferation and apoptosis, respectively. Blood and bone marrow were examined for methemoglobin and micronuclei in polychromatic erythrocytes (MN-PCE), respectively. Individual cell necrosis of the bladder transitional epithelium was evident in both p53 heterozygous and nullizygous mice at all doses. In addition, diffuse hyperplasia of the bladder epithelium was observed at 400 and 800 mg/kg in both genotypes. In the liver, both genotypes exhibited similar increases in hepatocyte apoptosis (10-fold increase) and cell proliferation (20-fold increase) at 800 mg/kg/day. Methemoglobin levels were increased 6-fold in both genotypes at 800 mg/kg. Background MN-PCE rates were similar in both genotypes and there were no treatment-related increases. Also, no point mutations were observed in codon 12 of the c-Ha-ras gene from urinary bladder DNA from p-cresidine treated p53 mice. These results suggest that loss of p53 allele(s) in mice does not influence the early markers of carcinogenic activity induced by subchronic treatment with p-cresidine. Increased tumor susceptibility associated with a reduction in p53 dosage may be dependent on neoplastic progression rather than initiation and promotional events elicited by p-cresidine.Phenobarbital does not promote hepatic tumorigenesis in a twenty-six-week bioassay in p53 heterozygous mice

J E Sagartz, S W Curtiss, R T Bunch, J C Davila, D L Morris, C L AldenPMID: 9715508 DOI: 10.1177/019262339802600405

Abstract

The tumorigenic potential of phenobarbital was examined in a 26-wk carcinogenesis bioassay using p53 heterozygous mice and wild-type controls. Fifteen mice/sex/genotype were exposed to either 500 or 1,000 ppm phenobarbital in the diet. Dietary administration of 3,750 ppm p-cresidine, a transspecies mutagenic carcinogen, to both heterozygous and wild-type mice served as a positive control. Phenobarbital treatment caused increases in liver:body weight ratios and histologic evidence of centrilobular hepatocellular hypertrophy. No tumors were observed in any phenobarbital-treated mice. Mice given p-cresidine exhibited a moderate reduction in body weight gain over the course of the study. Heterozygous mice treated with p-cresidine exhibited a high incidence of urinary bladder tumors. Similar tumors were also present in a small number of p-cresidine-treated wild-type mice. Our results demonstrate the lack of a hepatic tumor response to phenobarbital, a compound that is a potent and potent and prototypic hepatic microsomal enzyme inducer, a nongenotoxic rodent carcinogen, and a human noncarcinogen. This finding supports the continued utility of this model as an alternative to the mouse bioassay for human carcinogenic safety assessment of potentially genotoxic carcinogenes because it did not produce a false-positive response to this potent nongenotoxic agent.Chromosome 11 allelotypes reflect a mechanism of chemical carcinogenesis in heterozygous p53-deficient mice

J E Hulla, J E French, J K DunnickPMID: 11159746 DOI: 10.1093/carcin/22.1.89

Abstract

Mice heterozygous for a null p53 allele were administered three well-characterized carcinogens to learn more about mechanisms of carcinogenesis and to evaluate the p53-deficient mouse as a tool for identifying potential human carcinogens. Benzene-induced sarcomas, p-cresidine-induced bladder carcinomas and phenolphthalein-induced thymic lymphomas were allelotyped at the Trp53 locus and chromosome 11 simple sequence length polymorphic (SSLP) loci. Loss of Trp53 and loss of one copy of chromosome 11 occurred in each of 10 lymphomas examined and each of the eight sarcomas examined. Loss of Trp53 and loss of heterozygosity (LOH) at SSLP loci were sporadic in the bladder carcinomas. However, LOH was detected at two or more SSLP loci in six of the eight bladder tumors examined. Loss of one complete copy of chromosome 11 was implicated in three of the bladder tumors where LOH occurred at seven or more widely dispersed SSLP loci. Loss of one copy of chromosome 11 likely occurred through a p53-mediated selection process since Trp53 is located on mouse chromosome 11 and only one copy harbored a functional gene. The data suggest that loss occurred through a mechanism common among the three tumor types. Allelotype patterns of the maternal chromosome 11 were inconsistent with those expected from a nullizygous C57BL/6-Trp53 (N4) x inbred C57BL/6 cross which was reported for production of the mice under investigation. However, comparison with individual control tissues still allowed deduction of maternal chromosome loss. If the breeding protocols were carried out as described, the unexpected allelotype patterns observed in histologically normal tissues might be due to mitotic homologous recombination during embryogenesis.Loss of heterozygosity frequency at the Trp53 locus in p53-deficient (+/-) mouse tumors is carcinogen-and tissue-dependent

J E French, G D Lacks, C Trempus, J K Dunnick, J Foley, J Mahler, R R Tice, R W TennantPMID: 11159747 DOI: 10.1093/carcin/22.1.99

Abstract

Mutagenic carcinogens rapidly induced tumors in the p53 haploinsufficient mouse. Heterozygous p53-deficient (+/-) mice were exposed to different mutagenic carcinogens to determine whether p53 loss of heterozygosity (LOH) was carcinogen-and tissue-dependent. For 26 weeks, C57BL/6 (N4) [corrected] p53-deficient (+/-) male or female mice were exposed to p-cresidine, benzene or phenolphthalein. Tumors were examined first for loss of the wild-type p53 allele. p-cresidine induced p53 LOH in three of 13 bladder tumors, whereas hepatocellular tumors showed p53 LOH in carcinomas (2/2), but not in adenomas (0/3). Benzene induced p53 LOH in 13 of 16 tumors examined. Finally, phenolphthalein induced p53 LOH in all tumors analyzed (21/21). Analysis of the p-cresidine-induced bladder tumors by cold single-strand conformation polymorphism (SSCP) analysis of exon 4-9 amplicons failed to demonstrate polymorphisms associated with mutations in tumors that retained the p53 wild-type allele. p-cresidine induced a dose-related increase in lacI mutations in bladder DNA. In summary, these data demonstrate that loss of the wild-type allele occurred frequently in thymic lymphomas and sarcomas, but less frequently in carcinomas of the urinary bladder. In the bladder carcinomas other mechanisms may be operational. These might include (i) other mechanisms of p53 inactivation, (ii) inactivating mutations occurring outside exons 4-9 or (iii) p53 haploinsufficiency creating a condition that favors other critical genetic events which drive bladder carcinogenesis, as evidenced by the significant decrease in tumor latency. Understanding the mechanisms of p53 LOH and chemical carcinogenesis in this genetically altered model could lead to better models for prospective identification and understanding of potential human carcinogens and the role of the p53 tumor suppressor gene in different pathways of chemical carcinogenesis.Oncogenicity evaluation of resveratrol in p53(+/-) (p53 knockout) mice

T L Horn, M J Cwik, R L Morrissey, I Kapetanovic, J A Crowell, T D Booth, D L McCormickPMID: 16965847 DOI: 10.1016/j.fct.2006.07.015

Abstract

A six-month study was conducted in p53(+/-) mice to evaluate the possible oncogenicity of resveratrol (3,5,4'-trihydroxy-trans-stilbene), a cancer chemopreventive agent present in grapes and other foods. p53(+/-) mice (25/sex/group) received daily gavage exposure to vehicle only (negative control), resveratrol doses of 1000, 2000, or 4000 mg/kg/day, or p-cresidine (400 mg/kg/day; positive control). No mortality was seen in mice receiving the low dose of resveratrol. However, the mid and high doses induced mortality associated with impaction of the test article in the gastrointestinal tract. Resveratrol had no effect on body weight, food consumption, or clinical signs in surviving mice in any dose group, but induced dose-related increases in liver weight and serum cholesterol in both sexes. Mild anemia was seen in male mice at the high dose only; hematologic effects were not seen in females. Histopathology identified the kidney (hydronephrosis) and urinary bladder (epithelial hyperplasia) as target tissues for resveratrol toxicity. The incidences of both benign and malignant tumors in mice exposed to resveratrol were comparable to those in vehicle controls. By contrast, the positive control article, p-cresidine, induced urinary bladder cancer in both sexes. When administered to p53(+/-) mice at its maximum tolerated dose, resveratrol demonstrates no evidence of oncogenicity.Urothelial overexpression of insulin-like growth factor-1 increases susceptibility to p-cresidine-induced bladder carcinogenesis in transgenic mice

Stephen D Hursting, Susan N Perkins, Jackie A Lavigne, Linda Beltran, Diana C Haines, Heather L Hill, W Gregory Alvord, J Carl Barrett, John DiGiovanniPMID: 19415693 DOI: 10.1002/mc.20548